1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure that includes an ethyl group, a methoxybenzyl group, and an amine functional group. The molecular formula for this compound is C13H18N3O, and it has a molecular weight of 245.32 g/mol. Its structural features contribute to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
These reactions can be optimized for yield and purity, often utilizing organic solvents such as ethanol or dichloromethane, and may involve catalysts like palladium or copper to enhance efficiency.
1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine exhibits several potential biological activities, making it a subject of interest in pharmacological research:
The synthesis methods for 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine can be summarized as follows:
The applications of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine span several fields:
Research into the interaction studies of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine focuses on its molecular targets within biological systems. This compound may act as an inhibitor or modulator of specific enzymes and receptors involved in various physiological processes. Understanding these interactions can elucidate its mechanism of action and inform further drug development efforts.
Several compounds share structural similarities with 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine. Here are some notable examples:
| Compound Name | Similarity | Biological Activity |
|---|---|---|
| 1-Ethyl-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine | High | Antimicrobial and anti-inflammatory |
| 1-Ethyl-N-(4-methoxyphenyl)methyl)-4-methyl-1H-pyrazol-3-amine | Moderate | Analgesic and antimicrobial |
| 5-Amino-1-phenyl-1H-pyrazol-3-ol | Moderate | Potential anticancer activity |
| 1-(2-Methoxyphenyl)-1H-pyrazole | Moderate | Various biological activities |
The uniqueness of 1-ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activities compared to these similar compounds .
1-Ethyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine (C₁₃H₁₇N₃O) features a pyrazole ring (C₃H₃N₂) as its central scaffold. The N1 nitrogen is substituted with an ethyl group (-C₂H₅), while the C4 position hosts a secondary amine linked to a 4-methoxybenzyl group (-CH₂C₆H₄OCH₃). This arrangement introduces steric bulk and electronic modulation, with the methoxy group exerting an electron-donating resonance effect on the aromatic system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O |
| Molecular Weight | 231.30 g/mol |
| IUPAC Name | 1-Ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine |
| SMILES Notation | CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC |
| Topological Polar SA | 45.2 Ų |
The SMILES string encodes the connectivity: the ethyl group (CC) attaches to N1, while the 4-methoxybenzyl chain (NCC2=CC=C(C=C2)OC) branches from the C4 amine. X-ray crystallography of analogous compounds reveals planar pyrazole rings with bond lengths of 1.33–1.38 Å for C-N bonds, consistent with delocalized π-electrons.
The IUPAC name systematically identifies substituents:
Stereoelectronic effects dominate the molecule’s reactivity. The ethyl group enhances lipophilicity (LogP ≈ 2.3), while the methoxybenzyl moiety contributes to π-π stacking interactions in biological targets.